molecular formula C6H5BrFNO B1380711 2-Bromo-5-fluoro-4-methoxypyridine CAS No. 1256816-36-0

2-Bromo-5-fluoro-4-methoxypyridine

Cat. No. B1380711
M. Wt: 206.01 g/mol
InChI Key: YALQJBZQRNNIMO-UHFFFAOYSA-N
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Description

“2-Bromo-5-fluoro-4-methoxypyridine” is a chemical compound with the molecular formula C6H5BrFNO . It has a molecular weight of 206.01 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “2-Bromo-5-fluoro-4-methoxypyridine” and similar compounds often involves palladium-catalyzed reactions . For instance, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Molecular Structure Analysis

The InChI code for “2-Bromo-5-fluoro-4-methoxypyridine” is 1S/C6H5BrFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .


Chemical Reactions Analysis

“2-Bromo-5-fluoro-4-methoxypyridine” can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reactions to produce biaryl compounds . It can also be used in palladium-catalyzed α-arylation of esters, leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

“2-Bromo-5-fluoro-4-methoxypyridine” is a solid compound . It has a molecular weight of 206.01 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Bromo-Fluoro-Methoxypyridines

  • Bromo-fluoro-methoxypyridines like 2-Bromo-5-fluoro-4-methoxypyridine are valuable in the synthesis of complex molecules. An example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, a key component in dopamine and serotonin receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

Halogen-rich Intermediates

  • Compounds like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, derived from similar bromo-fluoro-methoxypyridines, act as halogen-rich intermediates for synthesizing pentasubstituted pyridines. These are crucial in medicinal chemistry research for developing new drugs (Wu, Porter, Frennesson, & Saulnier, 2022).

Pyridine Nucleosides Synthesis

Gold Complexes in Cancer Research

  • Gold complexes containing bromo-fluoro-methoxypyridine structures, like bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, are studied for their potential in treating resistant ovarian cancer and other malignancies (Gallati et al., 2020).

Development of Fluorophores

  • Synthesis of 2-methoxy- and 2-morpholino pyridine compounds, including those derived from bromo-fluoro-methoxypyridines, leads to the development of highly emissive fluorophores. These compounds are significant in materials science and biological imaging applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Safety And Hazards

The compound is classified as having acute toxicity if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for “2-Bromo-5-fluoro-4-methoxypyridine” could involve its use in the synthesis of more complex molecules. For instance, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, “2-Bromo-5-fluoro-4-methoxypyridine” could potentially be used in the synthesis of such molecules .

properties

IUPAC Name

2-bromo-5-fluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALQJBZQRNNIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-4-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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